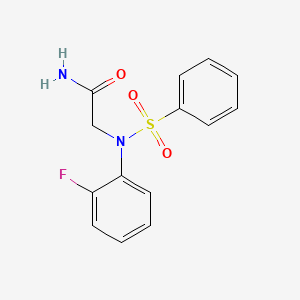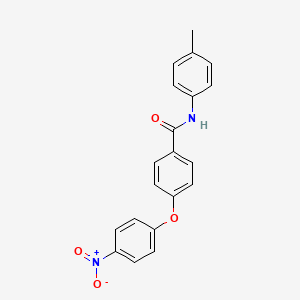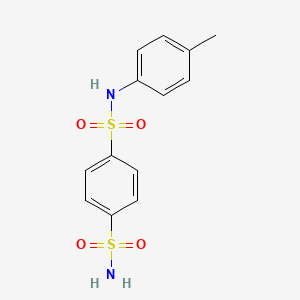![molecular formula C19H15ClO4 B5713775 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, also known as Coumarin 151, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research for its various applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 works by binding to specific sites on biomolecules, such as DNA and proteins, and emitting fluorescence upon excitation with light of a specific wavelength. This property makes it an ideal tool for studying the structure and function of biomolecules in vitro and in vivo.
Biochemical and Physiological Effects:
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 has been shown to have a low toxicity profile and does not have any significant effects on the biochemical or physiological processes of cells or organisms. It is therefore considered to be a safe and reliable tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 is its high sensitivity and specificity for the detection of biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 is its relatively short fluorescence lifetime, which can make it difficult to detect in certain experimental conditions.
Orientations Futures
There are many potential future directions for research on 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of interest is the exploration of new applications for 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 in areas such as drug discovery and diagnostics. Additionally, there is ongoing research into the development of new fluorescent probes with improved properties and performance compared to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151.
Méthodes De Synthèse
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 is synthesized by the reaction of 4-chlorobenzoyl chloride with 7-hydroxy-4,8-dimethylcoumarin in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 151 is used in a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and high-performance liquid chromatography. It is commonly used as a fluorescent probe for the detection of nucleic acids, proteins, and other biomolecules.
Propriétés
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11-9-18(22)24-19-12(2)17(8-7-15(11)19)23-10-16(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURIDZBQSPUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)




![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

